molecular formula C14H30Cl3N3 B2882271 (1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride CAS No. 1380579-33-8

(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride

Katalognummer B2882271
CAS-Nummer: 1380579-33-8
Molekulargewicht: 346.77
InChI-Schlüssel: GEVBRABPERPAAU-LQFAMLORSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a trihydrochloride salt of (1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine, which is a cyclic amine that contains a quinolizine ring system.

Wissenschaftliche Forschungsanwendungen

((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride can act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. This makes ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride a potential therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

The mechanism of action of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely distributed in the brain and is involved in various physiological and pathological processes. By acting as an antagonist of this receptor, ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride can modulate the activity of this receptor and potentially affect various neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride are still being studied. However, studies have shown that this compound can affect various processes in the brain, including neurotransmitter release, synaptic plasticity, and neuronal excitability. These effects are likely mediated by the compound's binding to the α7 nicotinic acetylcholine receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride. One direction is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for the treatment of various neurological disorders. Another direction is the study of the compound's effects on other neurotransmitter systems and their potential role in neurological processes. Additionally, the use of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride in animal models of neurological disorders can provide valuable insights into its potential therapeutic applications.

Synthesemethoden

The synthesis of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride involves the reaction of ((1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine with hydrochloric acid. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The purity of the product can be confirmed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Eigenschaften

IUPAC Name

(1S,9aR)-1-(piperazin-1-ylmethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3.3ClH/c1-2-8-17-9-3-4-13(14(17)5-1)12-16-10-6-15-7-11-16;;;/h13-15H,1-12H2;3*1H/t13-,14+;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBRABPERPAAU-LQFAMLORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CN3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,9aR)-1-(piperazin-1-ylmethyl)octahydro-1H-quinolizine trihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.